2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide
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Overview
Description
2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. This compound is part of the thiosemicarbazide family, which is recognized for its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide typically involves the condensation of 6-acetyl-2-pyridinecarboxaldehyde with thiosemicarbazide under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is refluxed for several hours until the product precipitates out .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key molecular pathways. In cancer research, it targets the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor cell proliferation and induction of apoptosis. The compound also exhibits antimicrobial activity by disrupting bacterial cell wall synthesis and inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiosemicarbazide: Shares the thiosemicarbazide functional group but lacks the pyridine moiety.
6-Acetyl-2-pyridinecarboxaldehyde: Contains the pyridine moiety but lacks the hydrazine and thiosemicarbazide groups.
Uniqueness
2-[1-(6-Acetylpyridin-2-yl)ethylidene]hydrazine-1-carbothioamide is unique due to its combined structural features, which confer both anticancer and antimicrobial properties. Its ability to inhibit the PI3K/Akt/mTOR pathway distinguishes it from other thiosemicarbazide derivatives .
Properties
CAS No. |
189620-12-0 |
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Molecular Formula |
C10H12N4OS |
Molecular Weight |
236.30 g/mol |
IUPAC Name |
[1-(6-acetylpyridin-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C10H12N4OS/c1-6(13-14-10(11)16)8-4-3-5-9(12-8)7(2)15/h3-5H,1-2H3,(H3,11,14,16) |
InChI Key |
GMMGRGVRSWERHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=NC(=CC=C1)C(=O)C |
Origin of Product |
United States |
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